N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide
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Overview
Description
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential use in scientific research. BZB is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, this compound can lead to changes in gene expression and alter cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells and the nervous system, this compound has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the effects of HDAC inhibition on cellular processes.
One limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in experiments.
Future Directions
There are many potential future directions for research on N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide. One area of research that could be explored is the use of this compound as a potential treatment for neurodegenerative diseases. Another area of research could be the development of new methods for synthesizing this compound that could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a well-established mechanism of action and has been found to have a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying the effects of HDAC inhibition on cellular processes. There are many potential future directions for research on this compound, and it will be interesting to see how this compound is further studied and developed in the future.
Synthesis Methods
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide can be synthesized using a variety of methods. One common method involves the reaction of 2-bromo-N-(2-nitrophenyl)benzamide with benzylamine in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of approximately 50%. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide has been found to have a wide range of scientific research applications. One area of research where this compound has been extensively studied is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research where this compound has been studied is in the field of neuroscience. This compound has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-14-8-7-13-19(20)22(27)26-21(15-17-9-3-1-4-10-17)23(28)25-16-18-11-5-2-6-12-18/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWYBQXWOOMTK-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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